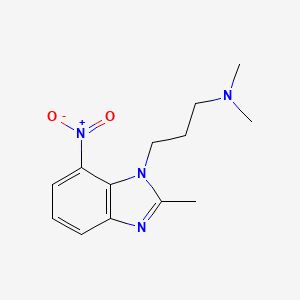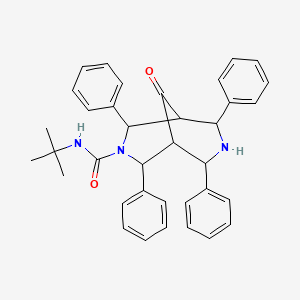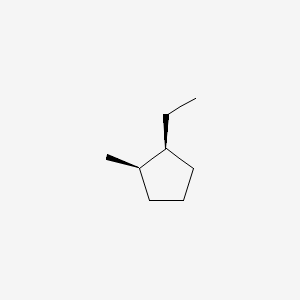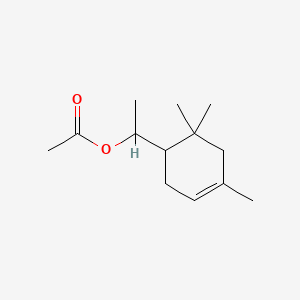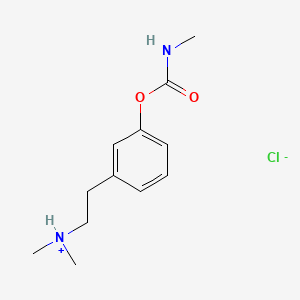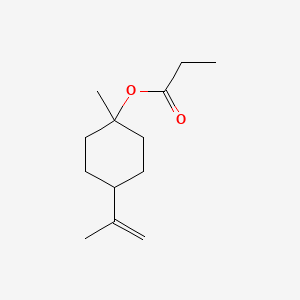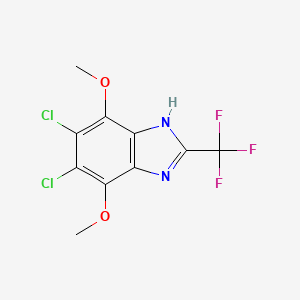
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Use of Cyanogen Bromide in Acetonitrile Solution: Another method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.
Analyse Des Réactions Chimiques
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the benzimidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, anticancer, antiviral, and antiparasitic activities
Biology: The compound is studied for its potential to interact with biological macromolecules and its effects on various biological pathways.
Agriculture: It is explored for its use as an herbicide and pesticide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of casein kinases, which play a role in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- can be compared with other similar compounds such as:
5,6-Dimethylbenzimidazole: This compound is a structural analog with different substituents, leading to variations in biological activity and applications.
2-Phenyl Substituted Benzimidazole Derivatives: These compounds have phenyl groups attached to the benzimidazole ring, resulting in different pharmacological properties.
Polyhalogenobenzimidazoles: These compounds contain multiple halogen atoms, which can influence their reactivity and biological effects.
The uniqueness of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89427-46-3 |
|---|---|
Formule moléculaire |
C10H7Cl2F3N2O2 |
Poids moléculaire |
315.07 g/mol |
Nom IUPAC |
5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)4(12)8(19-2)6-5(7)16-9(17-6)10(13,14)15/h1-2H3,(H,16,17) |
Clé InChI |
RHBLGQMUTIVZQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1NC(=N2)C(F)(F)F)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)

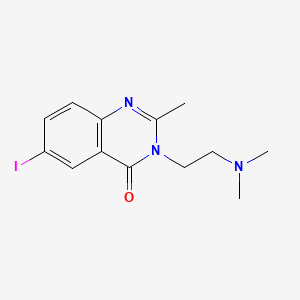
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
